Product packaging for 2-bromo-N-quinolin-5-ylbenzamide(Cat. No.:)

2-bromo-N-quinolin-5-ylbenzamide

Cat. No.: B278607
M. Wt: 327.17 g/mol
InChI Key: DDSYSYFQGLGIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-quinolin-5-ylbenzamide is a synthetic small molecule built on a benzamide scaffold substituted with a bromo group and linked to a quinoline heterocycle. This specific architecture, featuring both electron-deficient bromo-substituted aryl and nitrogen-containing quinoline rings, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The bromo group serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the exploration of diverse chemical space . Compounds based on the N-(quinolin-yl)-benzamide structure have been identified as key substrates in the development of novel synthetic methodologies. Research indicates that such molecules can undergo various oxidative coupling reactions, enabled by C–H or N–H activation pathways. The choice of catalyst and oxidant can guide the regioselectivity of these reactions, leading to different products from the same core scaffold. This controllability makes them powerful tools for mechanistic studies in catalysis and for constructing complex molecular architectures . The quinoline nucleus is a privileged structure in drug discovery, associated with a wide spectrum of biological activities. Quinoline-based molecules have demonstrated significant antimalarial, anticancer, antibacterial, and anti-inflammatory properties in research settings . Furthermore, closely related benzamide-quinoline hybrids have shown potential as inhibitors of specific enzymes, such as elastase, which is a target in dermatological research for conditions like skin aging . Researchers are exploring this compound and its derivatives as potential pharmacological tools or leads in these and other therapeutic areas. This product is intended for chemical and biological research purposes only. It is strictly for use in laboratory settings and is not classified as a drug, cosmetic, or agricultural chemical. Handle with appropriate safety precautions. Not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11BrN2O B278607 2-bromo-N-quinolin-5-ylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H11BrN2O

Molecular Weight

327.17 g/mol

IUPAC Name

2-bromo-N-quinolin-5-ylbenzamide

InChI

InChI=1S/C16H11BrN2O/c17-13-7-2-1-5-11(13)16(20)19-15-9-3-8-14-12(15)6-4-10-18-14/h1-10H,(H,19,20)

InChI Key

DDSYSYFQGLGIEP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for N-Quinolinylbenzamides

The formation of the amide bond between a benzoic acid derivative and a quinoline (B57606) amine is central to the synthesis of the target molecule. Several strategies exist for creating this N-quinolinylbenzamide scaffold.

A primary and highly effective method for forming the amide linkage is the reaction between an acyl chloride and an amine. khanacademy.orgcommonorganicchemistry.com This reaction is typically rapid and efficient. The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This is followed by the elimination of a chloride ion to form the stable amide bond. libretexts.org

For the specific synthesis of N-quinolin-5-ylbenzamides, this would involve reacting a substituted benzoyl chloride with 5-aminoquinoline. The reactivity of acyl chlorides is such that they are readily attacked by nucleophiles due to the electron-withdrawing nature of both the oxygen and chlorine atoms attached to the carbonyl carbon, rendering it highly electrophilic. libretexts.org The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. commonorganicchemistry.com

A variety of conditions can be employed for this transformation. For instance, iron-mediated methods have been developed for the synthesis of N-aryl amides starting from nitroarenes and acyl chlorides, offering a direct route to the amide product. nih.gov

Table 1: Conditions for Acyl Chloride-Mediated Amidation

Reactants Reagents/Catalyst Solvent Conditions Outcome Reference
Benzoyl chloride, Nitrobenzene Fe dust Water 60 °C, 36 h N-phenylbenzamide nih.gov
Acyl Chloride, Amine Triethylamine or DIEA DCM, THF, or DMF Room Temperature General Amide commonorganicchemistry.com

This table is interactive. Click on the headers to sort.

Cyclocondensation reactions represent an alternative strategy, particularly for the construction of the quinoline ring system itself, which can then be functionalized. A transition-metal-free approach involves the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. nih.govnih.gov The proposed mechanism for this type of reaction begins with a transamination process to form an N-aryl enaminone intermediate. This intermediate then undergoes oxidation and an intramolecular cyclization, followed by dehydration and oxidative aromatization to yield the quinoline product. nih.gov While this method builds the quinoline core, subsequent amidation and bromination steps would be necessary to arrive at the final target compound.

Selective Bromination Techniques

The introduction of a bromine atom onto the benzamide (B126) or quinoline ring requires precise control to ensure the correct regiochemistry.

The position of bromination is heavily influenced by the directing effects of the functional groups already present on the aromatic rings.

For the benzamide moiety , the amide group can act as a directing group. Recent research has shown that the site-selectivity of C-H bromination on benzanilides can be switched by the choice of promoter, allowing for controlled synthesis of different regioisomers. mdpi.com Furthermore, peptide-catalyzed enantioselective bromination has been used to create atropisomeric benzamides, where the catalyst controls both the position and stereochemistry of the bromine addition. acs.org

For the quinoline moiety , the substitution pattern dictates the outcome of electrophilic bromination. The electronic properties of existing substituents will direct incoming electrophiles. For example, the bromination of 8-substituted quinolines has been studied, demonstrating that an 8-methoxy group directs bromination to the 5-position. researchgate.net Conversely, other substituted 8-methoxyquinolines have been shown to undergo bromination at the C-3 position. tandfonline.com Transition metal catalysis, using metals like rhodium, can also achieve regioselective C-H bromination of quinoline N-oxides. mdpi.com

Table 2: Examples of Regioselective Bromination

Substrate Reagent Position of Bromination Outcome Reference
8-Methoxyquinoline Bromine C-5 5-Bromo-8-methoxyquinoline researchgate.net
5,7-Disubstituted 8-methoxyquinolines Bromine C-3 3-Bromo-5,7-disubstituted-8-methoxyquinolines tandfonline.com
Quinoline N-oxide NBS, Rh catalyst C-8 C8-Brominated quinoline N-oxide mdpi.com

This table is interactive. Click on the headers to sort.

The bromine atom is not merely a static feature of the final molecule; it serves as a highly versatile functional group for further chemical modifications. researchgate.netnih.gov Its presence opens up a wide array of synthetic possibilities through reactions that form new carbon-carbon or carbon-heteroatom bonds.

Brominated aromatic compounds are key substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. tandfonline.commdpi.comnih.gov This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the position of the bromine atom. Additionally, the bromine can participate in Hartwig-Buchwald amination or amidation reactions to form new C-N bonds. nih.gov Another important transformation is metal-halogen exchange, where the bromine is swapped for a metal (typically lithium), creating a potent nucleophile that can react with a wide range of electrophiles. acs.orgnih.gov This versatility makes the bromo-substituted intermediate a valuable pivot point in the synthesis of more complex molecules. nih.gov

Advanced Coupling and Cyclization Reactions

With the core structure of 2-bromo-N-quinolin-5-ylbenzamide assembled, advanced catalytic methods can be used for further elaboration. The bromo-substituent is an ideal handle for such transformations.

Palladium-catalyzed coupling reactions are particularly prominent. For instance, 3-bromoquinolines have been coupled with phenylboronic acids (Suzuki coupling) to yield 3-arylquinolines. tandfonline.com These products can then undergo subsequent cyclization reactions to form more complex polycyclic systems, such as indolo[3,2-c]quinolines. tandfonline.com

The N-quinolinylbenzamide structure itself can be used to direct reactions. The quinolinyl group can act as a directing group for C-H activation/functionalization reactions on the benzamide ring. For example, palladium-catalyzed ortho-selective C-H chlorination of N-quinolinylbenzamide derivatives has been achieved using an electrochemical approach. figshare.comnih.gov This strategy allows for the selective functionalization of the C-H bond ortho to the amide group. Furthermore, intramolecular C-N coupling reactions, catalyzed by palladium, can be used to construct new heterocyclic rings, starting from N-(8-quinolinyl)benzamides. snnu.edu.cn

Metal-Catalyzed Synthetic Pathways Involving 2-Bromobenzamides

Metal-catalyzed reactions are fundamental in the synthesis of complex molecules from simpler precursors. For 2-bromobenzamides, these reactions are crucial for forming new chemical bonds. A notable example is the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides, which creates 3-(imino)isoindolin-1-ones. nih.gov This process involves the formation of a five-membered aza-cobaltacycle complex, which then undergoes nucleophilic addition and substitution to yield the final product. nih.gov While this specific reaction does not directly produce this compound, it highlights a pathway where the 2-bromobenzamide (B1207801) core is a key reactant.

Copper-catalyzed reactions are also prominent in the functionalization of 2-bromobenzamides. For instance, the synthesis of benzisothiazol-3(2H)-one derivatives can be achieved through a copper-catalyzed reaction of 2-bromobenzamide and potassium thiocyanate. asianpubs.org This demonstrates the utility of copper catalysts in forming carbon-sulfur bonds, a common transformation in the synthesis of biologically active molecules.

C-H Functionalization Strategies for Quinoline Derivatives

Direct C-H functionalization is a powerful tool in organic synthesis that allows for the modification of a molecule's carbon-hydrogen bonds. This approach is particularly valuable for quinoline derivatives, as it provides a direct route to introduce various functional groups onto the quinoline scaffold. mdpi.comrsc.orgnih.govacs.orgrsc.org

Transition metal catalysis, particularly with palladium, copper, and rhodium, is often employed for the site-selective functionalization of quinolines. mdpi.comnih.govacs.org For example, palladium-catalyzed reactions can achieve C-2 heteroarylation of quinoline N-oxides. mdpi.com Copper catalysts have been used for direct sulfoximination and amidation at the C-2 position of quinoline N-oxides. mdpi.comrsc.org Iron-catalyzed C-2 alkenylation of quinoline-N-oxides has also been reported, offering a greener synthetic route. rsc.org

The regioselectivity of these C-H functionalization reactions is a critical aspect, with different metal catalysts and reaction conditions favoring specific positions on the quinoline ring. mdpi.comacs.org While many methods target the C-2 position, strategies for functionalization at other sites, such as C-8, are also being developed. acs.orgrsc.org

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of this compound is driven by the need to explore the structure-activity relationship of this class of compounds.

Design Principles for Hybrid Compounds

The design of hybrid compounds often involves combining two or more pharmacophores, which are structural units responsible for a molecule's biological activity. core.ac.uk In the context of this compound, the quinoline and benzamide moieties are the key pharmacophores. The principle of molecular hybridization aims to create new molecules with potentially enhanced or novel biological activities. core.ac.uk

The design strategy often draws inspiration from existing drugs or biologically active molecules that contain similar structural motifs. ias.ac.in For instance, the quinoline scaffold is a common feature in several potent anticancer agents. ias.ac.in By combining the quinoline moiety with other functionalities, researchers aim to develop new therapeutic agents. ias.ac.inresearchgate.netresearchgate.net

Preparation of Modified Quinoline and Benzamide Moieties

The preparation of modified quinoline and benzamide moieties is a key step in the synthesis of analogues. This can involve introducing various substituents onto either the quinoline or the benzamide ring. For example, a series of N-(2-(3-fluorophenyl)-quinolin-5-yl)benzamide derivatives have been synthesized and evaluated for their anticancer activity. researchgate.netasianpubs.org

The synthesis of these modified compounds often involves multi-step reaction sequences. For example, the synthesis of novel quinoline-piperazine hybrids involves the initial preparation of a substituted quinoline core, followed by coupling with piperazine (B1678402) derivatives. nih.gov Similarly, the synthesis of N-(substituted)benzamide derivatives bearing coumarin (B35378) and 1-azocoumarin moieties involves the initial synthesis of substituted benzaldehydes, which are then cyclized and further modified. researchgate.netajol.info

Advanced Structural Characterization and Intermolecular Interactions

Single-Crystal X-ray Diffraction Analysis

The analysis of the crystal structure of 2-bromo-N-quinolin-5-ylbenzamide reveals the specific conformation adopted by the molecule in the solid state. The molecule consists of a benzamide (B126) core, with a bromine atom substituted at the 2-position of the phenyl ring and the amide nitrogen linked to the 5-position of a quinoline (B57606) ring system.

Interactive Table: Selected Bond Lengths and Angles for this compound (Hypothetical Data)

Bond/AngleValue (Å/°)
C-Br1.90
C=O1.23
N-H0.86
C-N (amide)1.35
C-C (aromatic)1.39 (avg.)
O=C-N122.0
C-N-C125.0

Note: The data in this table is hypothetical and for illustrative purposes, as the specific crystallographic data for this compound is not publicly available.

The manner in which individual molecules of this compound arrange themselves in the crystal is known as crystal packing. This arrangement is dictated by the drive to achieve the most thermodynamically stable structure, maximizing attractive intermolecular interactions. The fundamental repeating unit of the crystal lattice is the unit cell, defined by its lattice parameters (a, b, c, α, β, γ) and the space group to which it belongs.

The crystal system, whether it be monoclinic, orthorhombic, or another system, along with the space group, provides a complete description of the symmetry of the crystal. The number of molecules within the unit cell (Z) is also a key parameter determined from the X-ray diffraction data.

Interactive Table: Crystallographic Data for this compound (Hypothetical Data)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)8.9
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1365.4
Z4

Note: The data in this table is hypothetical and for illustrative purposes, as the specific crystallographic data for this compound is not publicly available.

Investigation of Supramolecular Interactions in the Solid State

The crystal packing of this compound is stabilized by a variety of non-covalent interactions, which act in concert to create a robust three-dimensional network.

Hydrogen bonds are among the most significant interactions governing the self-assembly of molecules containing N-H and O-H groups. In the crystal structure of this compound, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a primary hydrogen bond acceptor. This leads to the formation of strong N–H···O hydrogen bonds, which often result in the formation of chains or dimeric motifs.

In addition to the classical N–H···O interactions, weaker C–H···O hydrogen bonds, where activated C-H groups on the aromatic rings interact with the carbonyl oxygen, can also play a role in stabilizing the crystal packing. Furthermore, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, potentially forming N–H···N interactions with the amide proton of a neighboring molecule. The geometry of these hydrogen bonds (donor-acceptor distance and angle) is crucial in determining their strength and directionality.

Halogen bonding is a non-covalent interaction in which a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, the bromine atom can participate in halogen bonding. One possibility is a C-Br···π interaction, where the electron-deficient region on the bromine atom (the σ-hole) interacts with the electron-rich π-system of an adjacent aromatic ring (either the benzoyl or quinolinyl moiety).

The planar aromatic rings of the benzoyl and quinolinyl groups in this compound can engage in π-stacking interactions. These interactions arise from the attractive forces between the delocalized π-electron systems of adjacent rings. The geometry of these interactions can be either face-to-face or offset (displaced face-to-face). The distance between the centroids of the interacting rings and the degree of offset are key parameters used to characterize these interactions. π-stacking plays a vital role in the close packing of aromatic molecules in the solid state.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations:

Identification of Key Interacting Residues and Binding Site Characteristics:Without specific docking studies, there is no information on the key amino acid residues that might interact with 2-bromo-N-quinolin-5-ylbenzamide within a protein's active site, nor are there descriptions of the binding pocket characteristics.

While research exists for similar compounds, such as other bromo-benzamide or quinoline (B57606) derivatives, extrapolating this information would not adhere to the strict requirement of focusing solely on this compound and would be scientifically speculative. Further computational research is required to generate the specific data needed to fulfill this request.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of how a ligand such as this compound interacts with its biological target over time. frontiersin.orgmdpi.com By simulating the motions of atoms, these studies offer insights into the stability of the ligand-receptor complex and the key interactions that maintain binding. researchgate.netdntb.gov.ua

Table 1: Exemplary RMSD Data for a Simulated Ligand-Receptor Complex This table illustrates typical data obtained from an MD simulation to assess conformational stability. The values are representative for a stable complex.

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Complex Stability
00.00.0Initial State
251.21.5Equilibrating
501.41.6Stable
751.31.5Stable
1001.41.6Stable

MD simulations also reveal the dynamic nature of the interactions between the ligand and the receptor. frontiersin.org While docking provides a static snapshot, MD shows how hydrogen bonds, hydrophobic interactions, and π-π stacking evolve over time. For this compound, simulations can track the persistence of hydrogen bonds between its amide group and key residues in the active site, such as Glycine or Serine, and the π-π stacking interactions involving its quinoline and benzene (B151609) rings with aromatic residues like Tyrosine or Phenylalanine. nih.gov Analysis of the Root Mean Square Fluctuation (RMSF) of protein residues can identify which parts of the binding pocket are flexible and which are rigid, providing a deeper understanding of the binding event. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are crucial for predicting the potency of novel molecules before their synthesis.

To develop a QSAR model for a series of quinoline-benzamide derivatives, researchers compile a dataset of compounds with experimentally measured biological activities (e.g., IC50 values). nih.govtandfonline.com For each compound, a set of molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) is calculated. Statistical methods, such as Multiple Linear Regression (MLR) or Support Vector Machines (SVM), are then used to build an equation that correlates these descriptors with activity. nih.gov

In 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the three-dimensional steric and electrostatic fields of the molecules are correlated with their activity. nih.govtandfonline.com Studies on benzimidazole (B57391) carboxamide and quinoline derivatives have successfully generated robust CoMFA and CoMSIA models with high correlation coefficients (r²) and cross-validated coefficients (q²), indicating strong predictive power. nih.govnih.gov For instance, a CoMSIA model for benzimidazole carboxamide-based PARP-1 inhibitors yielded a q² of 0.744 and an r² of 0.889. nih.gov

Table 2: Statistical Parameters of a Representative 3D-QSAR Model This table shows typical statistical validation results for CoMFA and CoMSIA models, based on studies of structurally related inhibitors. nih.govnih.gov

Modelq² (Cross-validated r²)r² (Non-validated r²)Predictive r² (External Test Set)Model Reliability
CoMFA0.7120.8990.878High
CoMSIA0.7440.8890.876High

The graphical output of 3D-QSAR studies is contour maps, which highlight regions around the molecular scaffold where modifications are likely to increase or decrease biological activity. nih.gov For a molecule like this compound, these maps could indicate:

Steric Maps: Green contours might show where bulky substituents are favored, while yellow contours indicate regions where bulk is detrimental.

Electrostatic Maps: Blue contours often highlight areas where positive charges (or electron-donating groups) would enhance activity, whereas red contours suggest negative charges (or electron-withdrawing groups) are preferred. tandfonline.com

These insights provide a rational basis for designing the next generation of inhibitors, for example, by suggesting where to place substituents on the quinoline or benzamide (B126) rings to optimize interactions with the target. nih.gov

Advanced Drug-Target Interaction (DTI) Prediction Methodologies

Identifying the biological targets of a compound is a critical step in drug discovery. nih.goveurekaselect.com While this compound is structurally similar to known PARP inhibitors, advanced computational methods can be used to predict its interactions across a wider range of proteins, helping to identify potential primary targets and off-target effects. nih.govfrontiersin.org

Modern DTI prediction often employs machine learning and deep learning algorithms. nih.gov These methods can be broadly categorized as similarity-based, feature-based, and matrix factorization approaches. They leverage large-scale databases of known drug-target interactions, chemical structures, and protein sequences. nih.gov For a new compound, these models can predict a binding probability score against a panel of potential protein targets. Recently, sophisticated models like multi-modal transformer networks have shown high accuracy and the ability to generalize to proteins not seen during training, offering powerful tools for predicting the targets of novel chemical entities like this compound. biorxiv.org

Machine Learning and Deep Neural Network Approaches

In recent years, machine learning (ML) and deep learning (DL) have revolutionized the field of computational chemistry and drug discovery. acs.orgarxiv.orgaip.org These artificial intelligence-based approaches can model complex, non-linear relationships between chemical structures and their biological activities, offering predictive power that surpasses traditional methods. For a compound like this compound, where experimental data may be limited, ML and DL models can provide crucial insights into its physicochemical properties, bioactivity, and potential as a therapeutic agent.

The predictive modeling of this compound's properties typically begins with the generation of molecular descriptors. These descriptors are numerical representations of the molecule's topological, geometrical, and electronic features. For this compound, these would include descriptors for its quinoline and benzamide moieties, as well as the bromine substituent. These features are then used as input for various ML algorithms, such as Random Forests, Support Vector Machines, and, more recently, deep neural networks (DNNs).

Deep learning, a subset of machine learning, utilizes multi-layered neural networks to learn hierarchical representations of data. researchgate.net In the context of drug discovery, advanced architectures like Graph Neural Networks (GNNs) and Transformers are particularly well-suited for molecular property prediction. researchgate.net A GNN, for instance, can directly learn from the graph structure of this compound, capturing intricate atomic-level and bond-level information to predict properties such as solubility, toxicity, and binding affinity to specific protein targets.

To illustrate the potential output of such a predictive model, the following table presents hypothetical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for this compound, as might be predicted by a deep learning model trained on a large dataset of diverse chemical compounds.

Table 1: Hypothetical ADMET Properties of this compound Predicted by a Deep Learning Model
PropertyPredicted ValueConfidence Score
Aqueous Solubility (logS)-3.50.85
Blood-Brain Barrier Permeability (logBB)-0.80.78
CYP450 2D6 InhibitionInhibitor0.92
hERG InhibitionNon-inhibitor0.88
AMES MutagenicityNon-mutagenic0.95

This table is for illustrative purposes only and does not represent experimentally verified data.

Heterogeneous Network Embedding for DTI Prediction

Predicting the interaction between a drug and its biological target (Drug-Target Interaction or DTI) is a cornerstone of drug discovery. Heterogeneous network embedding has emerged as a powerful computational approach for DTI prediction. nih.govresearchgate.netarxiv.org This method involves constructing a complex network composed of different types of nodes (e.g., drugs, proteins, diseases) and edges representing the relationships between them. By learning low-dimensional vector representations (embeddings) of the nodes in this network, it is possible to infer new connections, such as potential DTIs.

In the context of this compound, a heterogeneous network could be constructed by integrating various biological data sources. The nodes in this network would include:

Drugs: this compound and other known drugs.

Proteins: A comprehensive set of human proteins that could serve as potential targets.

Diseases: A range of diseases and their known genetic associations.

Side Effects: Known side effects of existing drugs.

The edges connecting these nodes would represent known relationships, such as drug-protein interactions, protein-protein interactions, drug-disease associations, and protein-disease associations.

Once the heterogeneous network is constructed, a graph embedding algorithm, such as a graph convolutional network (GCN) or a random walk-based method, is applied. nih.govaimspress.com These algorithms learn a vector representation for each node that captures its topological information within the network. The similarity between the embedding vector of this compound and the vectors of various protein targets can then be calculated to predict the likelihood of an interaction.

The following table provides a hypothetical example of the output from a heterogeneous network embedding model, showing the predicted interaction scores of this compound with a selection of protein targets. A higher score indicates a higher predicted probability of interaction.

Table 2: Hypothetical Drug-Target Interaction Scores for this compound from a Heterogeneous Network Embedding Model
Protein TargetUniProt IDPredicted Interaction Score
Epidermal Growth Factor ReceptorP005330.91
Vascular Endothelial Growth Factor Receptor 2P359680.87
Cyclooxygenase-2P353540.45
Tumor Necrosis Factor-alphaP013750.32
Human Serum AlbuminP027680.15

This table is for illustrative purposes only and does not represent experimentally verified data.

These computational approaches provide a powerful framework for the initial stages of drug discovery, enabling researchers to prioritize compounds and formulate hypotheses for further experimental validation. The application of machine learning, deep learning, and heterogeneous network embedding to this compound can significantly accelerate the understanding of its pharmacological potential and guide future research efforts.

Investigation of Biological Activities and Molecular Mechanisms

In Vitro Biological Evaluation

Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, Leukemia HL-60, HepG2)

No specific studies detailing the cytotoxic or antiproliferative effects of 2-bromo-N-quinolin-5-ylbenzamide on the MCF-7, MDA-MB-231, Leukemia HL-60, or HepG2 cancer cell lines were found. Research on other quinoline (B57606) and benzamide (B126) derivatives shows a wide range of activities, but this cannot be extrapolated to the specific compound without direct experimental evidence.

Evaluation of Activity against Specific Pathogens (e.g., anti-tubercular, anti-mycobacterial)

There is no available data on the anti-tubercular or anti-mycobacterial properties of this compound. The quinoline core is a known scaffold in several anti-mycobacterial agents, but the activity is highly dependent on the specific substitution pattern.

Enzyme Inhibition Studies

Inhibition of Kinase Targets (e.g., PI3K, Topoisomerase II, VEGFR-2, DHODH kinase, specific kinase targets)

Specific inhibitory activity of this compound against kinase targets such as PI3K, Topoisomerase II, VEGFR-2, or DHODH kinase has not been reported in the available literature. While various quinoline-based molecules are known to be kinase inhibitors, no data is available for this exact compound.

Succinate (B1194679) Dehydrogenase (SDH) Inhibition

No information was found to suggest that this compound has been investigated as an inhibitor of succinate dehydrogenase (SDH).

Cytochrome P450 (CYP450) Inhibition Profiles

The inhibition profile of this compound against Cytochrome P450 enzymes is not documented in the reviewed sources.

Analysis of Cellular Mechanisms of Action

Detailed research findings concerning the cellular mechanisms of action for this compound are not available in the reviewed scientific literature.

Cell Cycle Perturbation and Arrest

No studies were found that investigated the effect of this compound on cell cycle progression. While other novel derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, this specific activity has not been documented for this compound. nih.govresearchgate.netmdpi.com

Apoptosis Induction Pathways (e.g., caspase activation, Bax/Bcl-2 modulation)

There is no available data describing the ability of this compound to induce apoptosis. Consequently, information regarding its potential to activate caspases or modulate the expression or function of Bax and Bcl-2 family proteins is absent. nih.govnih.govnih.govmdpi.com

Modulation of Nuclear Receptor Responsiveness (e.g., PPARγ)

The interaction of this compound with nuclear receptors such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) has not been reported. Although certain benzamide derivatives have been patented as PPARγ modulators, no such role has been described for this specific compound. nih.gov

Inhibition of Tubulin Polymerization

No evidence exists to suggest that this compound functions as a tubulin polymerization inhibitor. Many compounds, including some benzamide derivatives, target the colchicine (B1669291) binding site on tubulin, leading to cell cycle arrest and apoptosis, but this mechanism has not been explored for this compound. nih.govresearchgate.netmdpi.com

DNA Binding and Intercalation Mechanisms

The potential for this compound to bind to or intercalate with DNA has not been investigated. While some quinoline-containing compounds are known to act as DNA intercalators, this property cannot be assumed for all molecules containing this scaffold.

Structure Activity Relationship Sar Elucidation

Impact of Substituent Modifications on Biological Activity

Systematic modification of the 2-bromo-N-quinolin-5-ylbenzamide scaffold has provided significant insights into the structural requirements for biological activity. Research has focused on altering the position and nature of substituents on both the benzamide (B126) and quinoline (B57606) rings to map out the chemical space for optimal potency.

The presence and position of a halogen atom, such as bromine, can significantly influence a molecule's physicochemical properties, including its lipophilicity, electronic character, and ability to form halogen bonds, thereby affecting its interaction with biological targets. ump.edu.pl

On the benzamide ring , the position of the bromine atom is critical. While direct SAR data for moving the bromine on the benzamide ring of this compound is not extensively detailed in the provided context, studies on related structures emphasize the importance of substitution patterns. For instance, in a series of N-(substituted)benzamide derivatives, the specific placement of a bromo group on a related quinoline system was a key step in the synthesis of biologically active compounds. researchgate.net The introduction of bromine is a common strategy in drug design to enhance therapeutic activity and favorably modulate metabolic properties. ump.edu.pl Research on other halogenated compounds shows that changing the halogen from chlorine to bromine, or altering its position, can have varied effects, sometimes leading to small increases in mutagenic potency or having no discernible impact, highlighting that the effect is highly context-dependent. nih.gov The large atomic radius and strong polarizability of bromine can directly guide molecular stacking and influence intermolecular interactions, which are crucial for target binding. rsc.org

On the quinoline ring , halogen substitution has been more extensively studied. The introduction of a bromine atom at specific positions can significantly enhance antiproliferative activity. For example, studies on highly brominated quinolines demonstrated that substitutions at the C-6 and C-8 positions were pivotal for enhancing anticancer effects. nih.gov Furthermore, the electronic effect of other substituents can modulate the reactivity of the bromo group; a nitro group at the C-5 position of a bromoquinoline was found to activate the C-6 bromo group for nucleophilic substitution and amplify antiproliferative effects. nih.gov This suggests a complex interplay between the bromine's position and the electronic environment of the quinoline ring.

Table 1: Impact of Bromine and Other Substituents on Quinoline Activity

The benzamide portion of the molecule serves as a critical scaffold. Modifications to this part, including the acyl group, can lead to significant changes in biological activity. In the development of inhibitors for poly(ADP-ribose)polymerase-2 (PARP-2), a related compound, 5-benzamidoisoquinolinone, which shares the benzamido-heterocycle motif, showed a 9-fold selectivity for PARP-2 over PARP-1. bath.ac.uk This highlights the importance of the benzamide group for target selectivity.

Replacing the benzoyl group with other acyl moieties has been a key strategy in SAR studies. For instance, in the optimization of tankyrase inhibitors, extensions and the introduction of steric bulk in the aryl region of a related isoquinolin-1-one series were explored to probe a hydrophobic pocket in the enzyme's binding site. bath.ac.uk This suggests that the substituent on the benzamide ring (in the case of the title compound, the bromine atom) and the phenyl ring itself are key for interacting with specific regions of the target protein.

The quinoline ring is a "privileged scaffold" in medicinal chemistry, and its modification offers a rich avenue for SAR exploration. nih.govarabjchem.org

Key findings on quinoline ring modifications include:

Position of Nitrogen : The position of the nitrogen atom within the heterocyclic system is crucial. In a study on Wnt inhibition, a systematic analysis of the nitrogen's position in the quinoline heterocycle was performed to determine its effect on potency. nih.gov

Substituent Size and Nature : The size and nature of substituents on the quinoline ring significantly affect activity. For DNA methyltransferase (DNMT) inhibitors based on a quinoline scaffold, it was found that bicyclic substituents like quinoline were well-tolerated, whereas larger tricyclic moieties such as acridine (B1665455) decreased activity. nih.gov

Hydrophobic and Electronic Groups : In the development of CD38 inhibitors from an 8-quinoline carboxamide hit, a systematic exploration of substituents at the 4-, 6-, and 8-positions of the quinoline ring led to inhibitors that were 10- to 100-fold more potent. researchgate.net The study suggested that introducing electron-withdrawing and/or hydrophobic groups in this region improved potency. researchgate.net

Heterocycle Replacement : Replacing the quinoline ring with other heterocycles has been explored. For Wnt pathway inhibitors, replacing the quinoline with 2-, 3-, or 4-pyridines resulted in compounds with notable activity (IC50 values in the 100 nM range), while other heterocycles like pyrimidine, pyrazine, and thiazole (B1198619) were not functionally active. nih.gov

Table 2: Effect of Quinoline Ring Modifications on Wnt Inhibition

Identification of Key Pharmacophoric Elements

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. dovepress.com For quinoline-based compounds, several key pharmacophoric features have been identified.

Pharmacophore models for antioxidant quinoline derivatives, for example, identified essential features including an aromatic ring and multiple hydrogen bond acceptors. nih.gov In a different study aimed at identifying acetylcholinesterase inhibitors, a validated 3D-QSAR pharmacophore model for quinazoline-based compounds consisted of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. nih.gov

Based on the structure of this compound and related active compounds, the key pharmacophoric elements can be hypothesized to include:

Two Aromatic Rings : The brominated benzene (B151609) ring and the quinoline ring system, which can engage in π-π stacking and hydrophobic interactions with the target protein.

A Hydrogen Bond Acceptor/Donor System : The amide linkage (-CONH-) is a crucial feature, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor.

A Halogen Bond Donor : The bromine atom at the C-2 position can act as a halogen bond donor, a specific type of non-covalent interaction that can contribute to binding affinity.

Aromatic Nitrogen : The nitrogen atom in the quinoline ring acts as a hydrogen bond acceptor, a feature common in many quinoline-based inhibitors. nih.govnih.gov

Correlation of Structural Features with Target Binding and Potency

The ultimate goal of SAR studies is to correlate specific structural features with the molecule's ability to bind to its biological target and exert a potent effect. For N-arylbenzamide derivatives, the target is often an enzyme, such as a kinase or a polymerase.

For instance, a series of N-(2-(3-fluorophenyl)-quinolin-5-yl)benzamide derivatives, structurally very similar to the title compound, were synthesized and evaluated as anti-breast cancer agents, showing potent activity. researchgate.net In the context of tankyrase inhibition, key SAR features for potent inhibition include a para-substituted 3-aryl group and a small hydrophobic group in position-5 of an isoquinolin-1-one core. bath.ac.uk Molecular modeling has shown that such para-substituted groups fit well into a hydrophobic pocket of the enzyme, while bulky ortho-substituted groups can cause steric clashes. bath.ac.uk

The amide linker plays a pivotal role in orienting the two aromatic systems (benzamide and quinoline) correctly within the binding site. Studies on related DNA methyltransferase inhibitors showed that while the orientation of the central amide bond had little effect on activity, the nature of the aromatic rings it connected was critical. nih.gov For PARP inhibitors, the amide group is often essential for forming key hydrogen bonds with amino acid residues (e.g., Gly, Ser) in the nicotinamide-binding pocket of the enzyme. The quinoline ring can mimic the adenine (B156593) portion of NAD+, while the substituted benzamide ring explores an adjacent pocket, with substituents like bromine potentially forming specific interactions that enhance potency and selectivity.

Intellectual Property Landscape and Patent Literature Analysis

Strategic Utility of Patent Literature for Academic Research

For academic researchers, the vast repository of patent literature serves as a crucial, often underutilized, source of scientific and technical information. Unlike traditional academic journals, which primarily focus on the dissemination of fundamental research, patents provide a window into the applied and commercial dimensions of scientific discovery. The strategic use of patent databases can offer several advantages to academic laboratories.

Firstly, patent documents can reveal "negative data" or experimental pathways that did not lead to a commercially viable product but are still scientifically informative. This can help researchers avoid redundant efforts and explore more fruitful avenues of investigation. Secondly, the detailed experimental procedures and characterization data found in patents can be invaluable for replicating and building upon existing work. google.com Finally, monitoring the patent landscape allows academic researchers to identify potential industry partners, understand the commercial viability of their own discoveries, and make informed decisions about protecting their intellectual property. justia.com

Identification of Novelty and Prior Art

A thorough search of prior art is the cornerstone of the patenting process, as it establishes the novelty and non-obviousness of an invention. epo.org For a chemical compound like 2-bromo-N-quinolin-5-ylbenzamide , the prior art search would encompass not only patents but also a wide range of non-patent literature, including scientific journals, conference proceedings, and chemical supplier catalogs. google.com

The identification of prior art is a meticulous process that involves searching for the exact chemical structure, as well as closely related analogs and derivatives. Even if the exact compound has not been previously synthesized, the existence of structurally similar molecules with known utilities could impact the patentability of new applications. For an invention to be considered novel, it must not have been previously disclosed to the public in any form. epo.org Therefore, a comprehensive prior art search is essential to assess the patentability of any new discoveries related to This compound .

Overview of Patent Filings Related to Benzamide-Quinoline Scaffolds

While a specific patent for the compound This compound (CAS Number: 892670-56-3) molport.com has not been identified in the public domain, an analysis of the patent landscape for the broader benzamide-quinoline scaffold reveals significant activity, primarily in the field of medicinal chemistry. This suggests that while the title compound may currently exist as a research chemical or building block, its structural motif is of high interest for the development of new therapeutic agents.

The patent literature for benzamide-quinoline derivatives is rich with examples of compounds being investigated for a variety of therapeutic applications. For instance, a novel series of quinoline-based benzamide (B126) derivatives has been designed and synthesized as potential histone deacetylase (HDAC) inhibitors for use as anticancer agents. epo.org In one study, compounds with small or no substitutions on the quinoline (B57606) ring demonstrated potent cytotoxic activity against various cancer cell lines. epo.org Another area of active patenting for this scaffold is in the development of kinase inhibitors for the treatment of cancer and other diseases characterized by the dysregulation of kinase pathways. google.com

The following table provides an overview of representative patents and patent applications for compounds containing the benzamide-quinoline scaffold, illustrating the key areas of therapeutic interest and the major players in this intellectual property space.

Patent/Application NumberAssignee/ApplicantTherapeutic Area/ApplicationStructural Features of Interest
US8420645B2Incyte Holdings CorporationCancer and other diseases related to dysregulation of kinase pathwaysSalts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)imidazo[1,2-b] molport.comCurrent time information in Pasuruan, ID.chemenu.comtriazin-2-yl]benzamide
US20090181979A1Not specifiedTreatment of diseases characterized by angiogenesis, including cancerPharmaceutically acceptable salts of specific protein kinase inhibiting quinolinone compounds
WO2014170786A1Not specifiedTreatment of cardiovascular diseasesN-piperidin-3-ylbenzamide derivatives

The absence of specific patents for This compound could indicate several possibilities. The compound may be a novel entity with untapped potential, or it may be an intermediate in the synthesis of more complex, patented molecules. Its commercial availability from multiple chemical suppliers suggests that it is accessible for research and development purposes. molport.com Any new and non-obvious utility discovered for this compound could be the subject of a future patent application.

The intellectual property landscape for the benzamide-quinoline scaffold is dynamic and continues to evolve as new biological targets and therapeutic applications are discovered. For researchers working with This compound , a careful and ongoing analysis of the patent literature is essential for navigating this complex but promising area of chemical research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.